1-(4-methylphenyl)-5-(3-phenoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound shares structural similarities with various pyrimidine derivatives, which are known for their interesting chemical and physical properties, including solubility, thermal stability, and potential for diverse applications in materials science. Pyrimidines and related heterocyclic compounds have been extensively studied for their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions, starting from basic aromatic or heteroaromatic compounds. For example, a novel aromatic diamine monomer was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene through a three-step reaction, subsequently used to synthesize a series of polyimides via polycondensation with various aromatic dianhydrides (Huang et al., 2017).
Scientific Research Applications
Environmental Exposure and Health Effects
Phenolic compounds, including bisphenols, parabens, and benzophenones, are commonly used in a variety of consumer products, leading to ubiquitous human exposure. Studies have investigated the associations between urinary concentrations of these compounds and various health outcomes, such as oxidative stress, inflammation, and potential endocrine-disrupting effects. For example, research has shown that exposure to certain phenols during pregnancy may be related to oxidative stress and inflammation, mechanisms by which exposure to these compounds may influence birth outcomes and other adverse health effects (Watkins et al., 2015).
Metabolic Fate and Human Biomonitoring
The metabolic fate of various phenolic compounds has been a subject of research, with studies aiming to understand how these compounds are processed in the human body and the potential health implications. Investigations include the detection and quantification of metabolites in human urine, providing insight into exposure levels and patterns (Frederiksen et al., 2014).
Exposure and Risk Assessment
Assessing the risk associated with exposure to phenolic compounds involves studying their presence in various environments, such as indoor dust, and their potential health impacts. Studies have quantified the concentrations of these compounds in different matrices, including urine and indoor dust, to estimate daily intake and assess risks, especially among vulnerable populations like children (Wang et al., 2012).
properties
IUPAC Name |
(5Z)-1-(4-methylphenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-16-10-12-18(13-11-16)26-23(28)21(22(27)25-24(26)29)15-17-6-5-9-20(14-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,25,27,29)/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBDLUHIBKOHGU-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-methylphenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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